molecular formula C25H29N3O5S B2794079 9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946238-25-1

9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2794079
CAS RN: 946238-25-1
M. Wt: 483.58
InChI Key: VDJRGVRQBGSQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N3O5S and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

This compound has been studied for its potential as an antimicrobial agent. Derivatives of fluoroquinolone with similar structures have shown promising growth inhibition of ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the 4-benzoyl substituent at the 7-(4-carbopiperazin-1-yl) position enhances bactericidal effects against Gram-negative species .

Anticancer Research

Compounds with piperazine moieties have been designed and synthesized for their in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . These studies involve apoptosis-inducing ability and tubulin polymerization inhibition, which are crucial for cancer treatment strategies.

Biochemical Probes

The structural complexity of this compound suggests potential use as a biochemical probe. Its derivatives could be used for labeling in LC, MS, UV, and fluorescence detection, commonly employed in biochemical research .

Pharmacological Characterization

In pharmacological studies, such compounds are characterized for their interaction with biological systems. For example, macrophage cultures have been used to study the effects of similar compounds .

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with biological targets. Compounds with similar structures have been studied for their binding affinities, which could inform the development of new therapeutics .

properties

IUPAC Name

7-[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-2-33-22-8-4-3-7-21(22)25(30)26-12-14-27(15-13-26)34(31,32)20-16-18-6-5-11-28-23(29)10-9-19(17-20)24(18)28/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJRGVRQBGSQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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